molecular formula C19H14FN3O4 B2365272 1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 942009-18-9

1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2365272
CAS No.: 942009-18-9
M. Wt: 367.336
InChI Key: ZCVAJULZGDXUBP-UHFFFAOYSA-N
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Description

“1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide” is a pyridine derivative. Pyridine derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications .


Synthesis Analysis

The synthesis of similar compounds often involves the use of precursors and a variety of biologically active molecules . For example, 1-[(4-fluorophenyl)methyl]piperazine, a compound with a similar structure, is used as a precursor in the synthesis of chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, and pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are often complex and involve multiple steps. For instance, the synthesis of 1-[(4-fluorophenyl)methyl]piperazine involves the reaction with a fluorinating agent .

Scientific Research Applications

Met Kinase Inhibition

  • Study of Analogs as Met Kinase Inhibitors : A study by Schroeder et al. (2009) discovered substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. The study found that modifications at certain positions of the molecule led to improved enzyme potency, aqueous solubility, and kinase selectivity. One such analog demonstrated complete tumor stasis in a Met-dependent gastric carcinoma model following oral administration (G. M. Schroeder et al., 2009).

Material Synthesis and Characterization

  • Polyamide Synthesis : Research by Hsiao et al. (1999) involved the synthesis of new aromatic polyamides containing ether and bulky fluorenylidene groups using a bis(ether-carboxylic acid). These polyamides displayed high thermal stability and were soluble in various organic solvents, showing potential for advanced material applications (S. Hsiao, Chin‐Ping Yang, & Weilong Lin, 1999).

Pharmaceutical Applications

  • Antibacterial Agents : A study by Egawa et al. (1984) synthesized pyridonecarboxylic acids, structurally similar to the compound , as antibacterial agents. These compounds, with variations in substituents, showed potential as potent antibacterial drugs (H. Egawa et al., 1984).

  • Anti-HIV Agents : Research by Tamazyan et al. (2007) on a structurally related compound, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, indicated its potential as an anti-HIV agent. The study detailed the crystal structure and bonding characteristics of the compound, which are crucial for understanding its interaction with HIV-1 reverse transcriptase (R. Tamazyan et al., 2007).

Safety and Hazards

As per the safety data sheet of a similar compound, 1-[Bis(4-fluorophenyl)methyl]piperazine, it is considered hazardous. It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O4/c20-15-4-1-13(2-5-15)11-22-12-14(3-10-18(22)24)19(25)21-16-6-8-17(9-7-16)23(26)27/h1-10,12H,11H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVAJULZGDXUBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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